N-benzyl-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Overview
Description
N-benzyl-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C20H17ClN2O2 and its molecular weight is 352.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuroleptic Activity
Research has demonstrated the synthesis and evaluation of benzamides, including compounds structurally related to "N-benzyl-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide," for their neuroleptic activity. These compounds were designed as potential neuroleptics and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. It was found that the introduction of a benzyl group on the terminal nitrogen significantly enhanced the activity, leading to compounds with potent neuroleptic properties that may be useful in the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Anti-Acetylcholinesterase Activity
Another study focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties led to a substantial increase in activity. One of the synthesized compounds showed potent inhibitory activity against acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Serotonin-3 Receptor Antagonists
Further studies have explored the structure-activity relationships of compounds structurally similar to "this compound" as serotonin-3 (5-HT3) receptor antagonists. The research led to the discovery of potent 5-HT3 receptor antagonists with significant activity, highlighting the therapeutic potential of these compounds in managing conditions influenced by serotonin-3 receptors (Harada et al., 1995).
Properties
IUPAC Name |
N-benzyl-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-18-9-6-16(7-10-18)13-23-14-17(8-11-19(23)24)20(25)22-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPGMBLDAQLPLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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